molecular formula C24H20IP B1587220 Tetraphenylphosphonium iodide CAS No. 2065-67-0

Tetraphenylphosphonium iodide

Cat. No. B1587220
CAS RN: 2065-67-0
M. Wt: 466.3 g/mol
InChI Key: AEFPPQGZJFTXDR-UHFFFAOYSA-M
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Description

Tetraphenylphosphonium iodide is a chemical compound with the CAS Number: 2065-67-0 . It has a molecular weight of 466.3 .


Synthesis Analysis

Tetraphenylphosphonium iodide can be synthesized through various methods. For instance, sodium tungstate reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds .


Molecular Structure Analysis

The molecular formula of Tetraphenylphosphonium iodide is C24H20IP . The InChI code is 1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 . The Canonical SMILES string is C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[I-] .


Chemical Reactions Analysis

Tetraphenylphosphonium iodide can participate in various chemical reactions. For example, it has been used in nucleophilic arylation with tetraarylphosphonium salts .


Physical And Chemical Properties Analysis

Tetraphenylphosphonium iodide has a molecular weight of 466.3 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 4 . The exact mass is 466.03474 g/mol . It has a complexity of 301 .

Scientific Research Applications

Application 1: Phosphorescent Probe for Iodide-Specific Detection

  • Summary of the Application : Tetraphenylphosphonium iodide (TPP I) is used as a phosphorescent probe for iodide-specific detection. This is based on the unique crystallization-induced bright phosphorescence of TPP I .
  • Methods of Application : The method involves the development of a novel time-gated detection method for iodide ions to minimize the autofluorescence from complex biological samples . This specific iodide-triggered bright organic phosphorescence enables the development of a facile test strip for the visual detection of iodide ions based on solid-state phosphorescence on a solid substrate .
  • Results or Outcomes : The method has shown excellent performance in imaging iodide in live cells and intriguing use in double encryption . The phosphorescence quantum yield for TPP I is very high (0.42) .

Application 2: Luminescence Thermochromism and Mechanochromism of Polymorphic Copper Iodide Anions

  • Summary of the Application : Tetraphenylphosphonium iodide is used in the study of polymorphic copper iodide anions. These ionic copper iodide compounds exhibit distinct luminescence properties with blue or yellow emission .
  • Methods of Application : The study involves the examination of the photoluminescent stimuli-responsive properties of two crystalline polymorphs of the (PPh4)2[Cu2I4] formula .
  • Results or Outcomes : One polymorph displays contrasted temperature-dependent emission properties, while the other shows great modification of its emission upon mechanical solicitation . The different emission bands originate either from the (PPh4)+ organic cation or from the [Cu2I4]2- anion .

Application 3: Organic Synthesis Reagent

  • Summary of the Application : Tetraphenylphosphonium iodide is primarily used as an organic synthesis reagent . It is often used in phosphorization reactions, where it can be used to introduce phosphorus atoms or phosphorus groups .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis reaction being performed. In general, Tetraphenylphosphonium iodide would be added to the reaction mixture to facilitate the introduction of phosphorus atoms or groups .
  • Results or Outcomes : The outcomes of these reactions can also vary widely, but in general, the use of Tetraphenylphosphonium iodide as a reagent can facilitate the synthesis of a wide range of organic compounds .

Application 4: Organic Synthesis Reagent

  • Summary of the Application : Tetraphenylphosphonium iodide is primarily used as an organic synthesis reagent . It is often used in phosphorization reactions, where it can be used to introduce phosphorus atoms or phosphorus groups .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis reaction being performed. In general, Tetraphenylphosphonium iodide would be added to the reaction mixture to facilitate the introduction of phosphorus atoms or groups .
  • Results or Outcomes : The outcomes of these reactions can also vary widely, but in general, the use of Tetraphenylphosphonium iodide as a reagent can facilitate the synthesis of a wide range of organic compounds .

Safety And Hazards

Tetraphenylphosphonium iodide is classified as a specific target organ toxicity - single exposure, Category 3, H335. It can cause skin irritation (Category 2, H315) and eye irritation (Category 2, H319) .

Future Directions

Tetraphenylphosphonium iodide has been used to develop a unique crystallization-induced bright phosphorescence and a novel time-gated detection method for iodide ions . This specific iodide-triggered bright organic phosphorescence enables the development of a novel time-gated detection method for iodide ions in the luminescence turn-on manner and further offers an opportunity to establish a facile test strip for the visual detection of iodide ions based on solid-state phosphorescence on a solid substrate . This illustrates the versatile and broad application prospects of highly efficient organic ionic crystals in various areas .

properties

IUPAC Name

tetraphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPPQGZJFTXDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942851
Record name Tetraphenylphosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraphenylphosphonium iodide

CAS RN

2065-67-0
Record name Tetraphenylphosphonium iodide
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URL https://commonchemistry.cas.org/detail?cas_rn=2065-67-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylphosphonium iodide
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Record name Tetraphenylphosphanium iodide
Source EPA DSSTox
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Record name Tetraphenylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
C Bourgogne, YL Fur, P Juen, P Masson… - Chemistry of …, 2000 - ACS Publications
… The NLO efficiencies of MOPPI and tetraphenylphosphonium iodide were evaluated by the Kurtz and Perry powder test. Noncalibrated freshly crystallized material was used for the …
Number of citations: 46 pubs.acs.org
G Cavallo, P Metrangolo, T Pilati, G Resnati… - … Section E: Structure …, 2013 - scripts.iucr.org
(IUCr) Tetraphenylphosphonium iodide–1,3,5-trifluoro-2,4,6-triiodobenzene–methanol (3/4/… The batch contained also long tetragonal needles of pure tetraphenylphosphonium iodide. …
Number of citations: 5 scripts.iucr.org
G Chen, J Zhou, H Feng, F Feng, P Xu, S Pan… - Journal of Materials …, 2019 - pubs.rsc.org
… phosphorescence of tetraphenylphosphonium iodide crystal is … low solubility of tetraphenylphosphonium iodide in aqueous … phosphorescence of tetraphenylphosphonium iodide …
Number of citations: 17 pubs.rsc.org
EE Schweizer, CJ Baldacchini… - … Section C: Crystal …, 1989 - scripts.iucr.org
… chloride monohydrate, tetraphenylphosphonium bromide and tetraphenylphosphonium iodide … monohydrate, tetraphenylphosphonium bromide and tetraphenylphosphonium iodide …
Number of citations: 26 scripts.iucr.org
VV Sharutin, VS Senchurin, OK Sharutina… - Russian Journal of …, 2012 - Springer
… II) were obtained by the reaction of tetraphenylphosphonium iodide with bismuth triiodide in DMSO … Reactions of complexes II or III with tetraphenylphosphonium iodide in DMSO yielded …
Number of citations: 18 link.springer.com
J Chatt, FG Mann - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… the product treated as before, no tetraphenylphosphonium iodide was obtained. When, however, 1 mol. of bromobenzene was added to the reaction mixture and the experiment …
Number of citations: 40 pubs.rsc.org
VV Sharutin, IV Egorova, OK Sharutina… - Russian Journal of …, 2005 - Springer
… The reaction of tetraphenylphosphonium iodide with mercury diiodide in acetone is accompanied by the formation of yellow crystals of complex I consisting of tetraphenylphosphonium …
Number of citations: 19 link.springer.com
HM Al-Saidi, MS El-Shahawi - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… The method has been based upon complete extraction of the produced yellow colored ion associate of the reagent tetraphenylphosphonium iodide (TPP + I − ) and bromate ions from …
Number of citations: 17 www.sciencedirect.com
V Sharutin, V Senchurin, O Sharutina… - Russian Journal of …, 2012 - search.ebscohost.com
… II) were obtained by the reaction of tetraphenylphosphonium iodide with bismuth triiodide in DMSO … Reactions of complexes II or III with tetraphenylphosphonium iodide in DMSO yielded …
Number of citations: 0 search.ebscohost.com
G Chen, H Feng, F Feng, P Xu, J Xu… - The journal of physical …, 2018 - ACS Publications
… by strong intermolecular electronic coupling in the crystal, and theoretical analysis demonstrates that the tremendous boost of the phosphorescence of tetraphenylphosphonium iodide …
Number of citations: 36 pubs.acs.org

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